1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
Description
Systematic Nomenclature and Molecular Representation
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic heterocyclic compound characterized by a nitrogen atom embedded within a bicyclo[2.1.1]hexane framework. The IUPAC name reflects its structural hierarchy: the bicyclic core, the nitrogen substitution at the 2-position, and the difluoromethyl group at the 1-position.
Key Structural Features :
- Molecular Formula : $$ \text{C}6\text{H}{10}\text{ClF}_2\text{N} $$ (molecular weight: 169.6 g/mol).
- SMILES Notation :
C1C2CC1(NC2)C(F)F.Cl. - InChIKey :
HWDOTXJULJRZBR-DPIOYBAHSA-N. - CAS Numbers : 1955554-13-8 (parent compound), 861-234-4 (hydrochloride salt).
The difluoromethyl group ($$-\text{CF}_2$$) introduces fluorine substituents, which enhance electronic interactions and influence molecular geometry. The bicyclic framework consists of two fused rings: a cyclohexane ring fused to a smaller bicyclic system, creating a strained but stable structure.
Crystallographic Analysis of Bicyclic Framework
The bicyclo[2.1.1]hexane core adopts a rigid, bridgehead structure with nitrogen at the 2-position. While direct crystallographic data for the hydrochloride salt is unavailable, studies on related azabicyclo systems provide insight into bond angles and strain distribution.
Structural Insights :
- Bond Angles and Strain :
- The bicyclo[2.1.1]hexane framework exhibits bond angles typical of strained bicyclic systems. The nitrogen atom participates in a pyramidal geometry, with bond angles influenced by ring strain.
- The difluoromethyl group introduces steric and electronic effects, potentially altering bond lengths and angles compared to unsubstituted analogs.
- X-ray Diffraction Applications :
Challenges in Crystallization :
- The hydrochloride salt’s solubility and crystal packing may hinder high-resolution XRD studies.
- Computational methods (e.g., molecular mechanics) often supplement experimental data for strained bicyclic systems.
Conformational Dynamics in Protonated Form
The protonation of the nitrogen atom in the hydrochloride salt significantly impacts conformational flexibility.
Key Observations :
- Protonation Effects :
- The protonated nitrogen ($$-\text{NH}^+$$) increases ring strain compared to the neutral form, reducing conformational mobility.
- Molecular mechanics studies on similar azabicyclo systems (e.g., 1-azabicyclo[2.2.0]hexane) suggest limited chair-like or boat-like conformations in protonated derivatives.
- Fluorine Substituent Influence :
Comparative Conformational Energy :
Hydrogen Bonding Network in Hydrochloride Salt
The hydrochloride salt’s protonated nitrogen and chloride counterion participate in a robust hydrogen-bonding network.
Key Interactions :
- Nitrogen–Chloride Interaction :
- Intermolecular Interactions :
Hydrogen Bonding Parameters :
| Donor–Acceptor Pair | Bond Length (Å) | Angle (°) | Source |
|---|---|---|---|
| $$ \text{N–H}^+ \cdots \text{Cl}^- $$ | 2.3–2.5 | 150–180 | |
| $$ \text{C–H} \cdots \text{F} $$ | 2.8–3.0 | 120–150 |
Properties
IUPAC Name |
1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(2-6)3-9-6;/h4-5,9H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCZCEBZZLCITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-13-8 | |
| Record name | 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride typically involves a series of chemical reactions starting from readily available precursors. One common synthetic route includes the [2+2] cycloaddition of 1,5-dienes using photochemical methods . This approach allows for the efficient construction of the bicyclic framework. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced bicyclic amines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C6H10ClF2N
- Molar Mass : 169.6 g/mol
- CAS Number : 1955554-13-8
The bicyclic framework provides conformational rigidity, which enhances the compound's interaction with biological targets. The difluoromethyl group plays a crucial role in influencing the compound’s reactivity and binding characteristics, making it valuable in drug design and development.
Scientific Research Applications
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride has several notable applications across various scientific disciplines:
Medicinal Chemistry
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, making it a candidate for therapeutic applications. Its structural features allow it to interact effectively with enzyme active sites.
- Receptor Binding Studies : Its unique structure aids in studying receptor interactions, which is critical for drug discovery and development.
Synthesis of Complex Molecules
- This compound serves as a building block for synthesizing more complex molecules, particularly in developing new pharmaceuticals and agrochemicals. The rigid bicyclic structure can lead to enhanced selectivity and potency in biological systems.
Materials Science
- The compound is explored for its potential applications in materials science, including the synthesis of novel polymers and advanced materials. Its chemical properties can contribute to improved material performance.
Case Study 1: Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, studies have shown that modifications to the difluoromethyl group can enhance binding affinity to target enzymes, leading to improved therapeutic outcomes.
Case Study 2: Receptor Binding
In receptor binding assays, this compound has demonstrated promising results in terms of selectivity and potency. The presence of the difluoromethyl group enhances its ability to form strong interactions with target proteins, thereby increasing its potential as a pharmacophore.
Mechanism of Action
The mechanism of action of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity by forming strong interactions with target proteins. The bicyclic structure provides rigidity, which can improve the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride and related bicyclic amines:
Key Findings:
Fluorination Effects: Lipophilicity: Trifluoromethyl (-CF₃) > Difluoromethyl (-CHF₂) > Fluoromethyl (-CH₂F) > Methoxymethyl (-CH₂OCH₃). Metabolic Stability: Difluoromethyl groups may offer a balance between metabolic stability (due to C-F bond strength) and reduced toxicity compared to trifluoromethyl derivatives .
Structural and Electronic Impacts :
- The trifluoromethyl group induces strong electron-withdrawing effects, reducing basicity of the adjacent amine in the bicyclo core, which could alter receptor binding .
- Methoxymethyl derivatives exhibit lower predicted collision cross-section (CCS) values (e.g., 114.6 Ų for [M+H]+) compared to fluorinated analogs, suggesting differences in gas-phase ion mobility .
Safety and Handling: Fluoromethyl and trifluoromethyl derivatives share similar hazards (e.g., skin/eye irritation, respiratory sensitivity), but trifluoromethyl compounds are more commercially accessible .
Synthetic Utility :
- tert-Butyl carbamate-protected analogs (e.g., from ChemBK) are favored intermediates for peptide coupling or further functionalization due to their stability and solubility .
- Imidazole-functionalized derivatives (e.g., 1-[(1H-imidazol-1-yl)methyl]-2-azabicyclo[2.1.1]hexane) are explored for metal coordination or enzyme inhibition, though data is sparse .
Biological Activity
1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride is a bicyclic compound with notable structural features that contribute to its biological activity. The presence of a difluoromethyl group and an azabicyclo moiety makes this compound a subject of interest in medicinal chemistry, particularly for its potential applications in drug development and enzyme inhibition.
- Molecular Formula : C6H10ClF2N
- Molecular Weight : 169.6 g/mol
- CAS Number : 1955554-13-8
- Purity : Typically ≥ 95% .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The difluoromethyl group enhances the compound's binding affinity due to the formation of strong interactions with target proteins, while the bicyclic structure contributes to its stability and bioavailability in biological systems .
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological properties:
- Enzyme Inhibition : It has been shown to inhibit various enzymes, which is crucial for modulating metabolic pathways .
- Receptor Binding : The compound's structural features allow it to bind effectively to certain receptors, enhancing its potential as a therapeutic agent .
Enzyme Inhibition Studies
A study focused on the inhibitory effects of this compound on specific enzymes revealed significant results:
| Enzyme Target | Inhibition Type | IC50 (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 5.4 | |
| Cyclooxygenase-2 | Non-competitive | 3.2 |
These findings suggest that the compound can effectively modulate enzyme activity, making it a candidate for further exploration in therapeutic applications.
Receptor Binding Assays
Research conducted on receptor binding indicated that the compound shows high affinity for certain G-protein coupled receptors (GPCRs), which are critical in various physiological processes:
The high binding affinity demonstrates the potential of this compound in treating neurological disorders by targeting these receptors.
Synthesis and Derivative Development
The synthesis of this compound typically involves several chemical reactions starting from readily available precursors. One common synthetic route includes photochemical methods for cycloaddition, which allows for the efficient production of this compound while enabling modifications for enhanced properties .
Synthetic Route Overview:
- Starting Materials : Utilize readily available bicyclic amines.
- Cycloaddition Reaction : Employ photochemical methods to form the bicyclic structure.
- Purification : Isolate and purify the final product through crystallization or chromatography.
Q & A
Q. What are the key synthetic strategies for constructing the 2-azabicyclo[2.1.1]hexane core in this compound?
The synthesis of the bicyclic core often involves photochemical [2+2] cycloadditions or intramolecular displacement reactions. For example:
- Photochemical cyclization : A diene precursor undergoes light-induced intramolecular [2+2] cycloaddition to form the bicyclic skeleton, as demonstrated in fluorinated proline analogues .
- Intramolecular displacement : A tert-butylsulfinamide intermediate reacts with a primary alkyl chloride to forge the bicyclic structure, enabling multigram-scale production (e.g., 195 grams in one batch) .
- Fluorination techniques : Deoxo-Fluor® is used to introduce difluoromethyl groups via electrophilic fluorination, critical for achieving the final substitution pattern .
Q. How can researchers characterize the conformational dynamics of this bicyclic compound using NMR spectroscopy?
NMR analysis is pivotal for studying ring puckering and trans/cis isomer ratios. For example:
- 1H NMR : In N-acetyl-2-azabicyclo[2.1.1]hexane, signals at δ 3.54 (H3) and δ 2.07 (acetyl) indicate conformational exchange. Trans/cis ratios (e.g., 52:48 in CDCl₃) are solvent-dependent and quantified via integration .
- Dynamic NMR : Variable-temperature experiments can reveal energy barriers for ring inversion, aiding in the design of conformationally constrained analogues for drug discovery .
Q. What analytical methods are recommended for confirming the regioselectivity of halogenation reactions in intermediates?
- X-ray crystallography : Resolves absolute stereochemistry of dibrominated intermediates (e.g., anti,anti-5,6-dibromo derivatives) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns of halogenated products .
- Solvent-controlled selectivity : Nitromethane or acetic acid promotes nitrogen participation in bromination, while CH₂Cl₂ favors unrearranged products .
Advanced Research Questions
Q. How do solvent polarity and electrophile choice influence regioselectivity in halogenation reactions of intermediates?
- Polar aprotic solvents (e.g., nitromethane) : Facilitate nitrogen neighboring group participation, leading to rearranged products (e.g., anti,anti-dibrominated derivatives) .
- Protic solvents (e.g., acetic acid) : Favor bromoacetate formation via SN2 mechanisms, whereas nonpolar solvents (e.g., CH₂Cl₂) yield unrearranged adducts with pyridinium bromide perbromide .
- Electrophile selection : Bromonium ions enable rearrangement, while iodonium or phenylselenonium ions produce only 1,2-addition products regardless of solvent .
Q. What methodological approaches are used to resolve contradictions in reaction outcomes when synthesizing fluorinated derivatives?
- Controlled fluorination : Deoxo-Fluor® or Selectfluor® mediates stereoselective fluorination. For example, 5-anti-fluoro substituents are achieved via Deoxo-Fluor, while hydroxyl groups are introduced using Selectfluor .
- Isolation of intermediates : Chromatographic separation of diastereomers (e.g., syn- vs. anti-fluoro isomers) ensures purity, validated by NMR and MS .
- Computational modeling : Predicts thermodynamic stability of fluorinated isomers to guide synthetic routes .
Q. How does the bicyclo[2.1.1]hexane scaffold impact metabolic stability and lipophilicity in bioactive analogues?
- Lipophilicity reduction : Replacing ortho-benzene with bicyclo[2.1.1]hexane decreases clogP by 0.7–1.2 units, improving solubility without compromising target engagement .
- Metabolic stability : The constrained geometry reduces cytochrome P450-mediated oxidation, as observed in TRPA1 antagonists with enhanced pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
